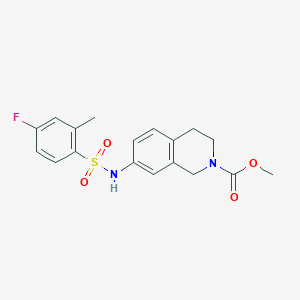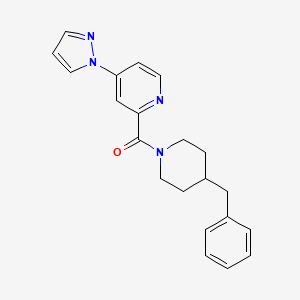![molecular formula C17H20N4O2 B2489301 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2320853-41-4](/img/structure/B2489301.png)
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one represents an intricate structure combining elements of both the bicyclic system and pyridone functionalities. Such compounds often hold significant pharmacological potential due to their complex molecular architecture, which can interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route to 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one typically involves several key steps:
Formation of the bicyclic core: This is achieved through intramolecular cyclization reactions under controlled conditions, often using catalysts or specific temperature and pressure parameters.
Introduction of the imidazole ring: This step can involve the nucleophilic substitution of appropriate precursors in the presence of a base to generate the imidazole functionality.
Attachment of the pyridone moiety: The final attachment is usually done through amide bond formation, often facilitated by coupling agents such as EDC or DCC.
Industrial Production Methods: For industrial-scale production, the methods are optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability. Industrial methods also focus on green chemistry principles, minimizing waste and using environmentally benign solvents.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyridine moieties, leading to the formation of hydroxylated or oxidized derivatives.
Reduction: Reduction can occur at the carbonyl or imidazole groups, often producing alcohol or amine derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, particularly halogenation or alkylation.
Oxidation: Reagents like KMnO₄, H₂O₂, or PCC under acidic or basic conditions.
Reduction: Common reducing agents include LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products from these reactions depend on the site of reactivity and include various oxidized, reduced, or substituted derivatives that maintain the core bicyclic structure.
科学的研究の応用
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one finds applications across numerous fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, possibly as a drug candidate for treating various conditions.
Industry: Utilized in the development of specialized materials or as a chemical probe.
作用機序
The compound exerts its effects through specific interactions with molecular targets, such as binding to receptors or enzymes, altering their function. This can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects. The precise pathways and targets would be subject to detailed biochemical studies.
類似化合物との比較
Similar Compounds:
3-(1H-imidazol-1-yl)-1-methylpyridin-2(1H)-one
8-azabicyclo[3.2.1]octane-8-carbonyl derivatives
Pyridin-2-one-based compounds
Uniqueness: 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one stands out due to its specific combination of bicyclic, imidazole, and pyridone functionalities. This unique structure imparts distinct chemical reactivity and biological activity profiles compared to other similar compounds.
Hope you find this comprehensive breakdown interesting and insightful!
特性
IUPAC Name |
3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-7-2-3-15(16(19)22)17(23)21-12-4-5-13(21)10-14(9-12)20-8-6-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFLZRJCOZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2489221.png)


amino}acetamide](/img/structure/B2489224.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)





